(S)-HexylHIBO

Catalog No.
S004401
CAS No.
334887-48-8
M.F
C12H20N2O4
M. Wt
256.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-HexylHIBO

CAS Number

334887-48-8

Product Name

(S)-HexylHIBO

IUPAC Name

(2S)-2-amino-3-(4-hexyl-3-oxo-1,2-oxazol-5-yl)propanoic acid

Molecular Formula

C12H20N2O4

Molecular Weight

256.30 g/mol

InChI

InChI=1S/C12H20N2O4/c1-2-3-4-5-6-8-10(18-14-11(8)15)7-9(13)12(16)17/h9H,2-7,13H2,1H3,(H,14,15)(H,16,17)/t9-/m0/s1

InChI Key

OKJBLHIYOWSQDJ-VIFPVBQESA-N

SMILES

CCCCCCC1=C(ONC1=O)CC(C(=O)O)N

Synonyms

Alternative Name: (S)-Hexylhomoibotenic acid

Canonical SMILES

CCCCCCC1=C(ONC1=O)CC(C(=O)O)N

Isomeric SMILES

CCCCCCC1=C(ONC1=O)C[C@@H](C(=O)O)N

(S)-HexylHIBO is a group I mGluR antagonist.
Group I mGlu receptor antagonist (Kb values are 30 and 61 μM at mGlu1a and mGlu5a receptors respectively). 

(S)-HexylHIBO, or (S)-hexyl-2-hydroxy-3-(3-hydroxyphenyl)-2-methylpropanoate, is a chemical compound notable for its role as a selective antagonist of Group I metabotropic glutamate receptors. The compound is characterized by its unique structural features, which include a hexyl chain and hydroxyl groups that contribute to its biological activity. The compound has garnered attention in pharmacological research due to its potential therapeutic applications.

, primarily involving its interactions with metabotropic glutamate receptors. As an antagonist, it binds to these receptors, inhibiting their activation by endogenous ligands. This mechanism can be represented by the following reaction:

  • Binding Reaction:
     S HexylHIBO+mGlu receptor S HexylHIBO receptor complex\text{ S HexylHIBO}+\text{mGlu receptor}\rightarrow \text{ S HexylHIBO receptor complex}

This binding event prevents the downstream signaling pathways typically activated by the receptors, influencing neuronal excitability and synaptic plasticity.

(S)-HexylHIBO exhibits significant biological activity as a selective antagonist for Group I metabotropic glutamate receptors, specifically mGlu1a and mGlu5a. Its inhibition constants (Kb) are reported at 30 μM and 61 μM for these receptors, respectively . This selectivity makes it a valuable tool in studying the physiological roles of these receptors in neurological disorders.

Pharmacological Implications

The antagonistic properties of (S)-HexylHIBO suggest potential applications in treating conditions such as:

  • Anxiety disorders
  • Schizophrenia
  • Neurodegenerative diseases

The synthesis of (S)-HexylHIBO can be achieved through several methods, typically involving chiral synthesis techniques to ensure the correct stereochemistry. A common approach includes:

  • Starting Materials: Utilizing commercially available precursors that contain the necessary functional groups.
  • Chiral Catalysis: Employing chiral catalysts or reagents to facilitate the formation of the desired stereoisomer.
  • Purification: Following synthesis, the product is purified using techniques such as chromatography to isolate (S)-HexylHIBO from any racemic mixtures.

(S)-HexylHIBO has several applications in scientific research and potential therapeutic development:

  • Research Tool: Used in studies investigating the role of metabotropic glutamate receptors in various neurological processes.
  • Drug Development: Its properties make it a candidate for developing new treatments for psychiatric and neurological disorders.
  • Chemical Biology: Acts as a probe for understanding receptor signaling pathways and their implications in health and disease.

Studies investigating the interactions of (S)-HexylHIBO with metabotropic glutamate receptors have revealed insights into its binding dynamics and functional outcomes. Key findings include:

  • Selectivity Profile: The compound demonstrates a preferential binding affinity towards mGlu1a and mGlu5a receptors over other subtypes.
  • Functional Assays: In vitro assays show that (S)-HexylHIBO effectively inhibits receptor-mediated signaling, confirming its antagonist role.

These studies contribute to a better understanding of how modulating these receptors can influence neuronal activity.

Several compounds share structural or functional similarities with (S)-HexylHIBO. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
(R)-HexylHIBOSimilar hexyl chain but different stereochemistryAntagonist of metabotropic glutamate receptorsEnantiomeric differences affect activity
MavoglurantContains a different side chainSelective mGlu5a antagonistAdvanced clinical development status
LY341495Smaller structure with different functional groupsBroad-spectrum mGlu antagonistUsed extensively in research

(S)-HexylHIBO stands out due to its specific selectivity for Group I metabotropic glutamate receptors and its potential therapeutic implications, distinguishing it from other compounds in this class.

The two-dimensional structural representation of (S)-HexylHIBO reveals a molecular framework comprising multiple interconnected components organized around a central amino acid backbone [1] [2]. The International Union of Pure and Applied Chemistry systematic name for this compound is (S)-2-amino-3-(4-hexyl-3-oxo-2,3-dihydroisoxazol-5-yl)propanoic acid, which precisely describes the spatial arrangement and connectivity of all functional groups [1] [3].

The molecular formula C₁₂H₂₀N₂O₄ indicates the presence of twelve carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and four oxygen atoms, resulting in a molecular weight of 256.30 grams per mole [1] [4] [2]. The Chemical Abstracts Service registry number 334887-48-8 provides unambiguous identification of this specific stereoisomer [1] [4] [5].

The structural architecture consists of several key components: an α-amino acid backbone featuring the characteristic amino and carboxyl functional groups, a 5-membered isoxazole ring containing both nitrogen and oxygen heteroatoms, and a 6-carbon hexyl side chain providing lipophilic character to the molecule [1] [2] [5]. The isoxazole ring system adopts a 2,3-dihydro-3-oxo configuration, indicating partial saturation with a ketone functionality at position 3 [1] [6] [2].

The connectivity pattern reveals that the isoxazole ring is attached to the amino acid backbone through a methylene bridge (-CH₂-), creating a propanoic acid derivative structure [1] [2]. The hexyl substituent is positioned at carbon-4 of the isoxazole ring, extending the molecular framework and contributing to the compound's overall three-dimensional structure [1] [2] [7].

Simplified Molecular Input Line Entry System notation for (S)-HexylHIBO is represented as O=C(O)C@@HCC(ON1)=C(CCCCCC)C1=O, which encodes the complete two-dimensional structure including stereochemical information [2] [3]. The International Chemical Identifier Key OKJBLHIYOWSQDJ-VIFPVBQESA-N provides a unique digital fingerprint for database identification and retrieval [2] [3].

Three-Dimensional Conformational Analysis

The three-dimensional conformational analysis of (S)-HexylHIBO reveals complex spatial arrangements influenced by multiple structural factors including tetrahedral geometry at the chiral center, ring planarity constraints, and alkyl chain flexibility [8] [9]. The alpha carbon of the amino acid backbone adopts a tetrahedral configuration with four distinct substituents arranged according to van der Waals interactions and steric hindrance considerations [8] [9].

The isoxazole ring system exhibits near-planar geometry with minimal deviation from planarity, consistent with aromatic character and π-electron delocalization [10] [11] [12]. X-ray crystallographic studies of related isoxazole structures demonstrate that the five-membered heterocyclic ring maintains planarity with root mean square deviations typically less than 0.005 Angstroms [11] [12]. The dihedral angles between the isoxazole ring and adjacent structural elements reflect the three-dimensional molecular architecture [11] [12].

The hexyl side chain introduces significant conformational flexibility through rotational freedom around carbon-carbon single bonds [13] [14] [15]. Molecular dynamics simulations of hexyl-substituted compounds indicate that alkyl chains can adopt multiple conformational states, including extended, gauche, and twisted arrangements depending on environmental conditions [13] [14] [15]. The C-C-C-C torsion angles along the hexyl chain influence the overall molecular shape and intermolecular interactions [13] [15].

Computational modeling studies suggest that the preferred conformation of (S)-HexylHIBO involves syn or anti arrangements of the isoxazole ring relative to the amino acid backbone, with energy barriers for conformational interconversion dependent on substituent effects and steric interactions [13] [14]. The three-dimensional structure is further stabilized by intramolecular hydrogen bonding between the amino group and oxygen-containing functional groups [16] [17].

Nuclear Magnetic Resonance spectroscopy and computational chemistry approaches provide complementary information about solution-state conformations, revealing dynamic equilibria between different three-dimensional arrangements [18] [19]. The conformational preferences of the hexyl substituent significantly influence the overall molecular geometry and biological activity of the compound [7] [13].

Chirality and Absolute Configuration Determination

The chirality of (S)-HexylHIBO is centered at the alpha carbon of the amino acid backbone, which constitutes the single stereogenic center in the molecule [1] [2] [20] [21]. This chiral center has four different substituents: a hydrogen atom, an amino group (-NH₂), a carboxyl group (-COOH), and the isoxazole-containing side chain [20] [21] [8] [9].

The absolute configuration is designated as (S) according to the Cahn-Ingold-Prelog priority rules [22] [23] [21] [24]. In this system, priorities are assigned based on atomic numbers of atoms directly bonded to the chiral center: the nitrogen atom of the amino group receives priority 1, the carbon atom of the carboxyl group receives priority 2, the carbon atom of the isoxazole-containing side chain receives priority 3, and the hydrogen atom receives priority 4 (lowest priority) [22] [21].

When the molecule is oriented with the lowest priority group (hydrogen) pointing away from the observer, the sequence from priority 1 to priority 2 to priority 3 proceeds in a counterclockwise direction, establishing the (S) configuration [22] [21]. This designation indicates a sinister (left-handed) arrangement according to Latin nomenclature conventions [22] [21].

The (S) configuration of (S)-HexylHIBO corresponds to the L-configuration in the Fischer projection system, which is the naturally occurring stereochemistry for α-amino acids in biological systems [20] [21] [24]. This stereochemical relationship is consistent with the L-amino acid family found in proteins and peptides [20] [24].

Optical activity measurements demonstrate that (S)-HexylHIBO exhibits levorotatory behavior, rotating plane-polarized light in a counterclockwise direction [20] [21]. This optical rotation property provides experimental confirmation of the absolute configuration and enantiomeric purity of the compound [20] [21].

The stereochemical integrity of (S)-HexylHIBO is critical for its biological activity, as enantiomers often exhibit dramatically different pharmacological properties [7] [25]. High-performance liquid chromatography using chiral stationary phases enables enantiomeric excess determination and stereochemical purity assessment with accuracies exceeding 99.5% [7] [25].

XLogP3

-0.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

256.14230712 g/mol

Monoisotopic Mass

256.14230712 g/mol

Heavy Atom Count

18

Wikipedia

(S)-hexylhomoibotenic acid

Dates

Last modified: 07-15-2023

Explore Compound Types